Methyl 2-amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with bromophenyl and trifluoromethylphenyl groups, making it a molecule of interest for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Substitution Reactions: The bromophenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of bromine and trifluoromethylbenzene as reagents, along with a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, Lewis acid catalysts
Major Products
Oxidation: Formation of nitro derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern and the presence of both bromophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C24H20BrF3N2O3 |
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Molecular Weight |
521.3 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H20BrF3N2O3/c1-33-23(32)21-19(13-8-10-15(25)11-9-13)20-17(6-3-7-18(20)31)30(22(21)29)16-5-2-4-14(12-16)24(26,27)28/h2,4-5,8-12,19H,3,6-7,29H2,1H3 |
InChI Key |
PEXFPIUAAKIQJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)C4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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